molecular formula C18H18N4OS B2858902 N-benzyl-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 2034513-50-1

N-benzyl-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2858902
CAS RN: 2034513-50-1
M. Wt: 338.43
InChI Key: CZPWRHNNIUWFHD-UHFFFAOYSA-N
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Description

“N-benzyl-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide” is a complex organic compound. It contains an amine group, which is a derivative of ammonia in which one or more hydrogen atoms are replaced by hydrocarbon groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, amines can be synthesized through various methods, including the reaction of ammonia with alkyl halides, reduction of nitriles, and the reaction of ammonia with alcohols .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzyl group attached to the nitrogen atom indicates that it is a secondary amine .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the presence of the amine and acetamide groups. Amines can undergo a variety of reactions, including alkylation, acylation, and reactions with nitrous acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Amines generally have higher boiling points than hydrocarbons of similar molecular weight, and they can form hydrogen bonds .

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis of N-benzyl-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide derivatives using innovative chemical processes. For instance, Yu et al. (2014) developed novel derivatives through carbodiimide condensation catalysis, indicating a method for preparing these compounds efficiently Yu et al., 2014. This synthesis pathway could be pivotal for generating new molecules for further pharmacological evaluation.

Antimicrobial and Anticancer Activities

Several studies have investigated the antimicrobial and anticancer properties of thiadiazole derivatives. Fahim and Ismael (2019) explored the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives, demonstrating good antimicrobial activity Fahim & Ismael, 2019. Another notable study by Gull et al. (2016) synthesized N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluated them for various biological activities, including urease inhibition, highlighting their potential therapeutic benefits Gull et al., 2016.

Pharmacokinetic Mechanism Exploration

The binding characteristics of thiadiazole derivatives to proteins such as human serum albumin have been studied to understand their pharmacokinetic mechanisms. Karthikeyan et al. (2017) investigated the binding of a thiadiazole derivative to human serum albumin, offering insights into its potential pharmacokinetic behavior and interaction with biological molecules Karthikeyan et al., 2017.

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has therapeutic properties, it could be studied for use in medicine .

properties

IUPAC Name

N-benzyl-2-[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-13-6-5-9-15(10-13)20-18-22-21-17(24-18)11-16(23)19-12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPWRHNNIUWFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NN=C(S2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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